molecular formula C11H13ClF3N B1461843 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride CAS No. 29813-02-3

1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride

Cat. No.: B1461843
CAS No.: 29813-02-3
M. Wt: 251.67 g/mol
InChI Key: WUMSZDYCSXVYMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride is an organic compound . It has a molecular weight of 251.68 . The IUPAC name for this compound is 1-(4-(trifluoromethyl)benzyl)cyclopropan-1-amine hydrochloride . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-8(2-4-9)7-10(15)5-6-10;/h1-4H,5-7,15H2;1H . This code provides a detailed description of the molecule’s structure, including the positions of the carbon, hydrogen, nitrogen, and fluorine atoms, as well as the chloride ion.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 168-169 degrees Celsius .

Scientific Research Applications

Mechanistic Studies in Organic Chemistry

Research on cyclopropylamines has provided insights into reaction mechanisms. For instance, the study by Loeppky and Elomari (2000) explored the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid, highlighting the selective cleavage of the cyclopropyl group and supporting a mechanism involving the formation of an amine radical cation, followed by cyclopropyl ring opening (Loeppky & Elomari, 2000).

Antimicrobial and Cytotoxic Activity

Compounds derived from cyclopropanamines, such as the azetidine-2-one derivatives of 1H-benzimidazole, have been synthesized and evaluated for their antimicrobial and cytotoxic properties. Noolvi et al. (2014) found that some of these compounds exhibited significant antibacterial and cytotoxic activities, indicating their potential in pharmaceutical development (Noolvi et al., 2014).

Enzyme Mechanism Exploration

The study by Wang and Castagnoli (1995) demonstrated the use of cyclopropylamine N-oxides in investigating the mechanism of enzyme-mediated reactions, specifically the inactivation of monoamine oxidase B (MAO-B) by cyclopropylamines (Wang & Castagnoli, 1995).

Synthesis of Pharmaceutical Compounds

Cyclopropylamines serve as key intermediates in the synthesis of clinically important drugs. For example, Xin-yu Wang et al. (2019) developed an efficient process for preparing a key building block of Ticagrelor, a platelet aggregation inhibitor, highlighting the role of cyclopropylamines in drug synthesis (Xin-yu Wang et al., 2019).

Stereocontrolled Synthesis

Research into cyclopropanes, including those derived from cyclopropylamines, has also focused on stereocontrolled synthesis. Baird et al. (2001) described the preparation of racemic and enantioenriched 2-(2-aminoalkyl)-1-hydroxycyclopropanes, illustrating the utility of cyclopropylamines in complex molecular constructions (Baird et al., 2001).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-8(2-4-9)7-10(15)5-6-10;/h1-4H,5-7,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMSZDYCSXVYMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=C(C=C2)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29813-02-3
Record name Cyclopropanamine, 1-[[4-(trifluoromethyl)phenyl]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29813-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride
Reactant of Route 3
1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride
Reactant of Route 4
1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride
Reactant of Route 5
1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride
Reactant of Route 6
1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.